Amyloid beta (1-24) is a peptide fragment derived from the larger amyloid precursor protein, specifically a truncated form of amyloid beta peptide. It has garnered significant attention in the context of Alzheimer's disease, primarily due to its role in the formation of amyloid plaques, which are characteristic of this neurodegenerative disorder. The study of amyloid beta (1-24) provides insights into the mechanisms underlying amyloid aggregation and its implications for neuronal toxicity.
Amyloid beta (1-24) is synthesized from amyloid precursor protein through enzymatic cleavage by secretases. The peptide is typically produced in vitro using recombinant DNA technology or solid-phase peptide synthesis techniques. Various studies have reported on the expression and purification of amyloid beta peptides, highlighting methods that yield high-purity products suitable for experimental applications .
Amyloid beta (1-24) is classified as a neurotoxic peptide and falls under the category of amyloidogenic proteins. It is part of a broader family of amyloid beta peptides, including the more studied forms such as amyloid beta (1-40) and amyloid beta (1-42). These peptides are characterized by their propensity to misfold and aggregate into fibrillary structures, contributing to the pathophysiology of Alzheimer's disease.
The synthesis of amyloid beta (1-24) can be achieved through various methodologies, including:
The purification process typically involves multiple steps to ensure high purity (>97%) and correct folding of the peptide. Analytical techniques such as mass spectrometry and amino acid analysis are employed to confirm peptide identity and purity .
Amyloid beta (1-24) consists of 24 amino acids, with its sequence playing a crucial role in its aggregation properties. The molecular structure features regions that can adopt β-sheet conformations, which are essential for fibril formation.
The molecular weight of amyloid beta (1-24) is approximately 2,700 Da. Structural studies using techniques like circular dichroism spectroscopy have shown that this peptide can form structured aggregates under certain conditions, indicative of its potential to contribute to plaque formation in vivo .
Amyloid beta (1-24) participates in several key reactions relevant to its biological activity:
The kinetics of these reactions can be monitored using thioflavin T assays, which measure fluorescence changes associated with fibril formation over time .
The mechanism by which amyloid beta (1-24) exerts its effects involves several pathways:
Experimental models have demonstrated that even low concentrations of aggregated amyloid beta (1-24) can significantly affect neuronal health and function.
Amyloid beta (1-24) is typically a white to off-white powder in its solid state. It is soluble in aqueous solutions at physiological pH but may aggregate under certain conditions.
The peptide exhibits characteristics typical of polypeptides:
Relevant analyses include:
Amyloid beta (1-24) has several important applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3